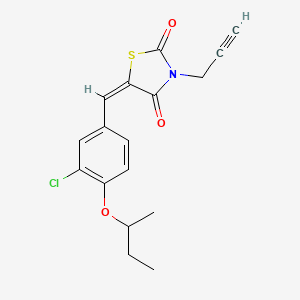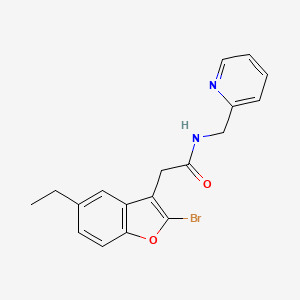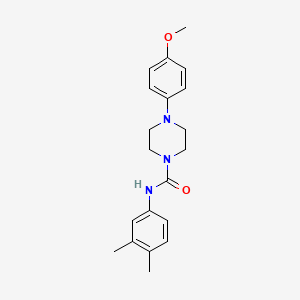![molecular formula C22H23BrN2O5 B5463605 N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine](/img/structure/B5463605.png)
N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine, also known as BB-94, is a synthetic compound that belongs to the class of hydroxamic acids. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins. BB-94 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases.
Mecanismo De Acción
N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine exerts its pharmacological effects by inhibiting the activity of MMPs. MMPs are a family of zinc-dependent endopeptidases that are responsible for the degradation of ECM proteins, such as collagen, elastin, and laminin. MMPs are involved in various physiological and pathological processes, including tissue remodeling, wound healing, angiogenesis, and cancer invasion and metastasis. This compound binds to the active site of MMPs and prevents the cleavage of ECM proteins, thereby inhibiting the invasive and metastatic potential of cancer cells and reducing the severity of arthritis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of MMPs, which are involved in the degradation of ECM proteins. In addition, this compound has been shown to reduce the production of proinflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of arthritis and cardiovascular diseases. Furthermore, this compound has been found to reduce the oxidative stress and apoptosis induced by ischemia-reperfusion injury in the myocardium.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective inhibitor of MMPs, which makes it a valuable tool for studying the role of MMPs in various physiological and pathological processes. Another advantage is that it has been extensively studied for its potential therapeutic applications in various diseases, which provides a strong rationale for its use in lab experiments. However, one of the limitations is that it has poor solubility in water, which may limit its bioavailability and efficacy in vivo. Another limitation is that it may have off-target effects on other enzymes, which may complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for the study of N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine. One direction is to develop more potent and selective MMP inhibitors that have better pharmacokinetic properties and fewer off-target effects. Another direction is to investigate the role of MMPs in other diseases, such as neurodegenerative diseases and infectious diseases. Furthermore, it is important to understand the molecular mechanisms underlying the cardioprotective effects of this compound and to develop new strategies for the prevention and treatment of ischemia-reperfusion injury. Finally, it is important to explore the potential of this compound as a diagnostic and prognostic marker for various diseases, such as cancer and arthritis.
Métodos De Síntesis
N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine can be synthesized by reacting N-(tert-butoxycarbonyl)-L-valine with 4-bromobenzoyl chloride and 4-methoxyphenylacetic acid in the presence of triethylamine. The resulting intermediate is then treated with hydroxylamine hydrochloride to obtain this compound. The chemical structure of this compound is shown below:
Aplicaciones Científicas De Investigación
N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the invasion and metastasis of cancer cells by blocking the activity of MMPs. In addition, this compound has been found to reduce the severity of arthritis by suppressing the production of MMPs. Furthermore, this compound has been shown to have cardioprotective effects by reducing the damage to the myocardium caused by ischemia-reperfusion injury.
Propiedades
IUPAC Name |
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O5/c1-13(2)19(22(28)29)25-21(27)18(12-14-4-10-17(30-3)11-5-14)24-20(26)15-6-8-16(23)9-7-15/h4-13,19H,1-3H3,(H,24,26)(H,25,27)(H,28,29)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPZGTBVIXSEMZ-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)OC)/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-acetyl-N-[3-(aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5463522.png)
![4-[(2-hydroxy-6-methyl-3-quinolinyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5463531.png)
![methyl 2-[3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5463534.png)
![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5463543.png)
![2-(4-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5463549.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutyl-N-methylacetamide](/img/structure/B5463561.png)
![2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B5463567.png)

![8-[3-(1,3-benzothiazol-2-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5463583.png)
![N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-2-ethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5463589.png)

![4-(4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methoxy}benzoyl)morpholine](/img/structure/B5463617.png)

![N-(5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5463629.png)
